molecular formula C13H12N2O5 B253694 1-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylic acid

1-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylic acid

Cat. No. B253694
M. Wt: 276.24 g/mol
InChI Key: MKCPNIZFFHUWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as DPCPX and is a highly selective antagonist of the adenosine A1 receptor.

Mechanism of Action

DPCPX acts as an antagonist of the adenosine A1 receptor, meaning that it binds to the receptor and prevents the binding of adenosine. Adenosine is an endogenous ligand that binds to the receptor and modulates its activity. By blocking the receptor, DPCPX can prevent the effects of adenosine on physiological processes.
Biochemical and physiological effects:
The adenosine A1 receptor is involved in a variety of physiological processes, including sleep regulation, cardiovascular function, and pain perception. Studies have shown that DPCPX can modulate these processes by blocking the adenosine A1 receptor. For example, DPCPX has been shown to increase wakefulness and reduce sleep time in animal models. It has also been shown to have cardioprotective effects by reducing ischemia/reperfusion injury in the heart.

Advantages and Limitations for Lab Experiments

DPCPX has several advantages for use in lab experiments. It is highly selective for the adenosine A1 receptor, meaning that it can be used to specifically target this receptor without affecting other receptors. It is also relatively stable and can be easily synthesized in the lab. However, DPCPX has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on DPCPX. One area of interest is the development of novel therapeutic agents that target the adenosine A1 receptor. DPCPX can serve as a starting point for the development of these agents by providing a template for the design of compounds with high affinity and selectivity for the receptor. Another area of interest is the investigation of the role of the adenosine A1 receptor in disease states. DPCPX can be used to study the effects of blocking the receptor in animal models of disease and to develop new treatments for these conditions. Finally, there is potential for the development of new imaging agents that target the adenosine A1 receptor. DPCPX can be modified to include a radiolabel, allowing for the non-invasive imaging of the receptor in vivo.

Synthesis Methods

The synthesis of DPCPX involves a multi-step process that starts with the reaction of 2,4-dimethoxybenzaldehyde with ethyl cyanoacetate to form 2,4-dimethoxyphenyl-3-oxobut-2-enoate. This compound is then reacted with hydrazine hydrate to form 1,4-dihydro-3H-pyridazin-4-one. Finally, the pyridazinone is reacted with chloroacetic acid to form DPCPX.

Scientific Research Applications

DPCPX has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have high affinity and selectivity for the adenosine A1 receptor, which is involved in a variety of physiological processes including sleep regulation, cardiovascular function, and pain perception. DPCPX has been used in studies to investigate the role of the adenosine A1 receptor in these processes and to develop novel therapeutic agents that target this receptor.

properties

Product Name

1-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylic acid

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-4-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C13H12N2O5/c1-19-8-3-4-9(11(7-8)20-2)15-6-5-10(16)12(14-15)13(17)18/h3-7H,1-2H3,(H,17,18)

InChI Key

MKCPNIZFFHUWDQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O)OC

solubility

41.4 [ug/mL]

Origin of Product

United States

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